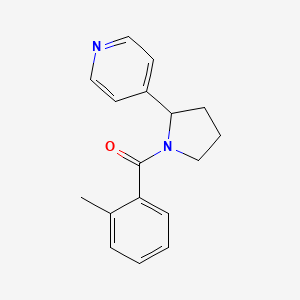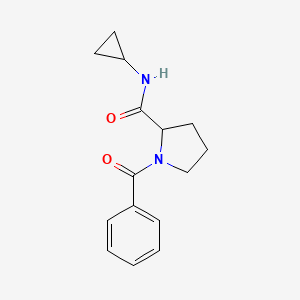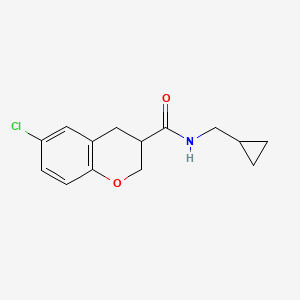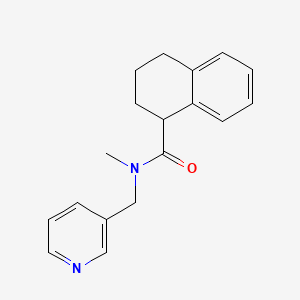
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has been classified as a Schedule I substance in the United States. MPHP is known for its stimulant effects and has been used as a recreational drug. However, it has also been studied for its potential scientific research applications.
Mechanism of Action
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts as a dopamine transporter inhibitor, which means it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can produce stimulant effects. The exact mechanism of action of (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood, but it is thought to bind to the dopamine transporter and prevent the reuptake of dopamine.
Biochemical and Physiological Effects:
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been reported to produce feelings of euphoria, increased sociability, and increased energy.
Advantages and Limitations for Lab Experiments
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages as a research tool. It is relatively easy to synthesize, and it has a high purity when synthesized using certain methods. It also has a well-defined mechanism of action, which makes it useful for studying the dopamine transporter. However, (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone also has several limitations. It is a Schedule I substance in the United States, which makes it difficult to obtain for research purposes. It also has a high potential for abuse, which could make it difficult to use in certain research settings.
Future Directions
There are several future directions for research on (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One area of interest is the potential use of (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone as a treatment for Parkinson's disease. (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to act as a dopamine transporter inhibitor, which could make it useful in the treatment of this disorder. Another area of interest is the development of new synthesis methods for (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone that could improve its purity and yield. Finally, there is a need for further research on the potential side effects and long-term effects of (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone use.
Synthesis Methods
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of 2-methylphenylacetone with 4-pyridinecarboxaldehyde and ammonium acetate in the presence of a reducing agent such as sodium borohydride. This method has been reported to yield high purity (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone.
Scientific Research Applications
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied for its potential use in the field of neuroscience. It has been shown to act as a dopamine transporter inhibitor, which could make it useful in the treatment of certain neurological disorders such as Parkinson's disease. (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been studied for its potential use as a research tool in the study of dopamine transporters.
properties
IUPAC Name |
(2-methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-5-2-3-6-15(13)17(20)19-12-4-7-16(19)14-8-10-18-11-9-14/h2-3,5-6,8-11,16H,4,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPCMARTQWOEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)
![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)

![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)

